1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-12-6-9(14(19)20)7-16-13(12)18(17-8)11-4-2-10(15)3-5-11/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFKYCMFYEPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy.
- Molecular Formula : C13H10F N3O2
- Molecular Weight : 251.23 g/mol
Anticancer Properties
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. It has shown IC50 values of 0.36 µM and 1.8 µM against these targets respectively, indicating potent inhibitory effects on cell cycle progression and transcriptional regulation in cancer cells .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.36 |
| This compound | CDK9 | 1.8 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- IC50 Values :
- COX-1: 19.45 µM
- COX-2: 31.4 µM
These values suggest that the compound may serve as a potential anti-inflammatory agent by modulating prostaglandin synthesis .
Case Studies and Research Findings
-
In vitro Studies on Cancer Cell Lines :
A study conducted on HeLa and HCT116 cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction via the activation of caspase pathways. -
Animal Models for Inflammation :
In carrageenan-induced paw edema models in rats, administration of the compound resulted in a notable reduction in edema formation compared to controls, supporting its potential use as an anti-inflammatory treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) enhances binding affinity to target proteins.
- Positioning of Functional Groups : Variations in the position of substituents on the pyrazole ring can lead to changes in selectivity and potency against specific kinases or enzymes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H10FN3O2
- Molecular Weight : 233.23 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various conditions:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of new compounds with varied biological activities:
- Synthesis of Pyrazolo-pyridine Derivatives : It can be used to synthesize other pyrazolo-pyridine derivatives that may possess enhanced pharmacological properties.
- Functionalization : The presence of the fluorine atom enhances the electronic properties of the molecule, allowing for further functionalization that can lead to compounds with improved efficacy.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of a series of pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds containing the 1-(4-fluorophenyl)-3-methyl structure significantly reduced inflammation markers in vitro. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Case Study 2: Anticancer Activity
In a recent investigation reported in Cancer Letters, researchers synthesized several derivatives based on this compound. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This highlights their potential as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Substituent Effects: Methylthio (SMe): Enhances lipophilicity (logP) but reduces solubility . Oxo Group: Introduces hydrogen-bonding capacity, influencing receptor binding .
- Molecular Weight : The target compound (283.25 g/mol) is smaller than most analogs, which may improve bioavailability.
Key Observations:
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) using LiOH in a dioxane/water mixture (4:1). Key intermediates are characterized via:
Q. What biological targets are associated with pyrazolo[3,4-b]pyridine derivatives, and how is activity validated?
Methodological Answer: Pyrazolo[3,4-b]pyridines exhibit activity against:
- Glycogen synthase kinase-3 (GSK-3) and acetylcholinesterase (AChE) (IC₅₀ = 0.125–0.271 µM) via enzyme inhibition assays .
- A1 adenosine receptors (selective inhibition) using radioligand binding studies .
- Antileishmanial activity assessed via in vitro parasite viability assays .
Validation requires dose-response curves, kinetic studies, and structural analogs to confirm target specificity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo[3,4-b]pyridine derivatives with diverse substituents?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance reactivity in cyclization steps. For example, 4-chloro or 4-fluoro substituents increase yields by 15–20% compared to methoxy groups .
- Solvent and Catalyst : Protic solvents (e.g., ethanol) with acid catalysts (e.g., HCl) improve cyclization efficiency .
- Temperature Control : Reactions performed at 80–100°C reduce side products (e.g., dimerization) .
Table 1: Substituent Impact on Melting Points and Yields
| Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|
| 4-Cl | 192–194 | 85 |
| 4-F | 207–209 | 89 |
| 4-OCH₃ | 177–178 | 72 |
Q. How can computational methods resolve contradictions in spectral data or predict biological activity?
Methodological Answer:
- DFT Calculations : CAM-B3LYP/6-311++G(d,p) basis sets predict electronic absorption spectra (λmax) and vibrational modes (IR/Raman), aligning with experimental data (R² > 0.95) .
- NMR Chemical Shifts : GIAO (Gauge-Independent Atomic Orbital) methods correlate and shifts with observed values (δ error < 0.2 ppm) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses to GSK-3β (PDB: 1Q3D) and AChE (PDB: 4EY7), explaining activity differences among analogs .
Q. What strategies address stability issues in pyrazolo[3,4-b]pyridine-5-carboxylic acids during storage or biological assays?
Methodological Answer:
- Lyophilization : Reduces hydrolysis of the carboxylic acid group in aqueous buffers .
- Protection/Deprotection : Use tert-butyl esters for long-term storage; hydrolyze with TFA before assays .
- pH Control : Maintain pH 6–7 in solutions to prevent decarboxylation .
Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors?
Methodological Answer:
- Core Modifications : Methyl at position 3 enhances kinase selectivity (e.g., GSK-3 over CDK2) by reducing steric hindrance .
- Fluorophenyl vs. Chlorophenyl : 4-Fluorophenyl improves blood-brain barrier penetration (logP = 2.4) compared to 4-chlorophenyl (logP = 3.1) .
- Carboxylic Acid Bioisosteres : Replace with tetrazoles to enhance metabolic stability while retaining potency .
Data Contradiction Analysis
Q. Why do similar pyrazolo[3,4-b]pyridine derivatives exhibit conflicting bioactivity profiles in enzyme assays?
Methodological Answer:
- Substituent Position : 3-Methyl vs. 3-phenyl alters steric interactions (e.g., 3-methyl reduces AChE inhibition by 40% compared to 3-phenyl) .
- Assay Conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (10 µM vs. 100 µM) in kinase assays skew IC₅₀ values .
- Metabolite Interference : Ester derivatives may hydrolyze in cell media, generating active/inactive metabolites .
Methodological Recommendations
- Synthetic Protocols : Prioritize LiOH-mediated hydrolysis for carboxylic acid derivatives (yield >90%) .
- Characterization : Combine XRD with DFT-optimized geometries to validate crystal structures .
- Biological Testing : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
